(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide

Physicochemical profiling Oral bioavailability prediction Sulfonamide drug discovery

This compound features a defined (E)-phenylethenesulfonamide scaffold with a novel chiral N-(oxolan-2-yl)ethyl substituent, critical for probing steric/electronic tolerance in ETA receptor SAR. With no public bioactivity data, it is ideal for phenotypic screening and chiral separation method development. Procurement of the exact compound ensures SAR consistency across the N-substituted-N-phenylethylsulfonamide library disclosed in US20120149909. Request custom synthesis quotes.

Molecular Formula C14H19NO3S
Molecular Weight 281.37
CAS No. 1198070-33-5
Cat. No. B2789716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide
CAS1198070-33-5
Molecular FormulaC14H19NO3S
Molecular Weight281.37
Structural Identifiers
SMILESCC(C1CCCO1)NS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C14H19NO3S/c1-12(14-8-5-10-18-14)15-19(16,17)11-9-13-6-3-2-4-7-13/h2-4,6-7,9,11-12,14-15H,5,8,10H2,1H3/b11-9+
InChIKeyNLPWBHDADNEQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide (CAS 1198070-33-5): Chemical Identity and Core Properties for Research Procurement


(E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide (CAS 1198070-33-5) is a synthetic small-molecule sulfonamide featuring a trans (E)-phenylethene group linked to a chiral N-(oxolan-2-yl)ethyl moiety. Its molecular formula is C14H19NO3S with a molecular weight of 281.37 g/mol . The compound is catalogued in the United States Patent Application US20120149909 as a member of a class of N-substituted-N-phenylethylsulfonamides intended for broad biological and pharmacological screening to identify novel lead molecules [1]. Key computed physicochemical parameters include a topological polar surface area (TPSA) of 63.8 Å2 and a calculated XLogP of 2.2, positioning it within the favorable range for oral drug-like space .

Why Generic Sulfonamide Analogs Cannot Replace (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide in Focused Screening Libraries


Within the 2-phenylethenesulfonamide chemotype, small structural changes produce dramatic shifts in both potency and selectivity across biological targets. Literature on the class demonstrates that modifications to the alkoxy or aminoalkyl side chain of ethenesulfonamide endothelin receptor antagonists can alter ETA receptor IC50 values from nanomolar to micromolar ranges and can flip selectivity between ETA and ETB receptor subtypes [1]. Furthermore, replacement of the 2-phenylethenesulfonamide group with a 2-phenylethanesulfonamide group has been shown to be well-tolerated in some contexts but not in others, indicating that the rigid (E)-olefin geometry and exact spatial presentation of the phenyl ring are critical pharmacophoric elements [1]. The N-[1-(oxolan-2-yl)ethyl] substituent in CAS 1198070-33-5 introduces a chiral tetrahydrofuran ring bearing a methyl-branched ethyl linker, a substitution pattern distinct from both flexible alkyl chains and aromatic N-aryl sulfonamides. This unique geometry cannot be mimicked by simple N-methyl or N-ethyl sulfonamide analogs without losing the precise orientation of the oxolane oxygen lone pair and the asymmetric steric bulk that may govern target recognition . Therefore, procurement of the exact compound is essential for any screening cascade where the structure-activity relationship (SAR) around this specific vector is under investigation.

Quantitative Differentiation Evidence for (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide (CAS 1198070-33-5) Relative to Chemical Analogs


Physicochemical Property Comparison: Oral Drug-Likeness Profile vs. Unsubstituted 2-Phenylethenesulfonamide

CAS 1198070-33-5 exhibits a computed XLogP of 2.2 and a topological polar surface area (TPSA) of 63.8 Ų, placing it within the optimal range for oral absorption according to Lipinski's and Veber's rules . The unsubstituted parent scaffold, (E)-2-phenylethenesulfonamide (CAS 16873-15-3), has a significantly lower calculated XLogP (approximately 1.0) and a smaller TPSA (approximately 54 Ų) due to the absence of the oxolanylalkyl side chain [1]. The 1.2 log unit increase in lipophilicity conferred by the N-[1-(oxolan-2-yl)ethyl] group enhances predicted membrane permeability while the TPSA increase of ~10 Ų remains well below the 140 Ų threshold, indicating that the added hydrogen-bond acceptor capability does not compromise oral absorption potential. This balanced shift in physicochemical properties differentiates the compound from its simpler, more polar parent scaffold, making it a more suitable candidate for cell-based assays where passive membrane diffusion is rate-limiting [2].

Physicochemical profiling Oral bioavailability prediction Sulfonamide drug discovery

Chiral Complexity and Stereochemical Differentiation vs. Achiral N-Alkyl Sulfonamide Analogs

The compound contains two undefined chiral centers (the oxolan-2-yl carbon and the adjacent ethyl-substituted carbon), generating up to 4 stereoisomers, and one defined (E)-olefin geometry . This stands in contrast to commonly employed achiral N-ethyl-2-phenylethenesulfonamide analogs which lack both chiral centers and the oxolane ring oxygen. In the broader ethenesulfonamide endothelin antagonist series, the identity of the N-substituent (e.g., methoxyethoxy vs. fluoroethoxy vs. oxolanylethyl) has been shown to impact both ETA selectivity and oral activity in rat pressor models [1]. While no direct activity data for this specific compound is publicly available, the presence of the oxolane oxygen atom introduces a hydrogen-bond acceptor site that is geometrically constrained by the ring, offering a distinct interaction motif not present in flexible alkoxy or simple alkyl side chains. The chiral nature of the molecule further provides diastereomeric and enantiomeric forms that can be separated and screened independently to probe stereospecific target interactions.

Stereochemistry Screening library diversity Chiral sulfonamides

Patent-Backed Availability within a Structurally Coherent Screening Library Set

US Patent Application US20120149909 explicitly claims N-substituted-N-phenylethylsulfonamides encompassing the exact scaffold of CAS 1198070-33-5 as part of a collection of novel compounds for biological screening [1]. This patent describes the compounds as not previously biologically explored, meaning that publicly disclosed activity data is intentionally absent at the time of filing. The patent's existence indicates that the compound was synthesized as part of a rationally designed library rather than being a singleton or a one-off synthetic product. For procurement, this provides assurance that structurally related analogs (e.g., compounds with different N-substituents on the same phenylethylsulfonamide core) may also be available from the same source or inventor, enabling coordinated SAR studies. This contrasts with purchasing the compound from generic aggregators where batch continuity, synthetic provenance, and access to full library sets may be limited or absent [2].

Patent-protected chemical space Drug discovery screening Phenylethylsulfonamide library

E-Stereochemistry Lock: Impact on Target Binding Conformation Relative to Z-Isomer and Reduced (Ethane) Analogs

The compound is defined as the (E)-stereoisomer at the phenylethene double bond, a structural feature that has been shown to be critical for biological activity in the ethenesulfonamide class of endothelin receptor antagonists [1]. In published SAR studies on closely related 2-phenylethenesulfonamide derivatives, the (E)-configuration is consistently associated with potent ETA receptor binding, while the corresponding (Z)-isomers are either inactive or orders of magnitude less potent [2]. Furthermore, reduction of the (E)-olefin to the saturated ethane linker (producing a 2-phenylethanesulfonamide) has been shown to be tolerated for some compounds but results in altered pharmacological profiles, including changes in ETA/ETB selectivity and oral activity [1]. The defined (E)-geometry in CAS 1198070-33-5 thus locks the phenyl ring and sulfonamide group in a coplanar or near-coplanar arrangement that is essential for interaction with the target receptor binding pocket. Procuring a mixture of geometric isomers or a reduced analog would not recapitulate this specific pharmacophoric conformation.

Olefin geometry Sulfonamide conformation ETA receptor selectivity

Limited Public Bioactivity Data: Implications for Novel Target Discovery vs. Known-Inhibitor Chemotypes

A systematic search of public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) reveals no disclosed IC50, Ki, or EC50 values for CAS 1198070-33-5 against any molecular target [1]. The US patent explicitly states that the claimed N-substituted-N-phenylethylsulfonamides are intended to be 'biologically and pharmacologically screened' to identify new lead molecules, indicating that they have not been previously explored biologically at the time of filing [2]. This contrasts sharply with widely studied ethenesulfonamide endothelin antagonists such as compound 6e (YM598 monopotassium) and bosentan, which have extensive published IC50, pharmacokinetic, and in vivo efficacy data [3]. For a researcher seeking to identify novel target-ligand pairs or to explore unencumbered chemical space, this absence of prior art is a differentiating advantage: the compound is not biased toward any known target, and any hits discovered in a screening campaign are likely to represent novel chemotype-target interactions with potentially cleaner intellectual property positions.

Novel chemical space Screening library selection Target identification

Recommended Application Scenarios for (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide (CAS 1198070-33-5) Based on Quantitative Differentiation Evidence


Phenotypic and Target-Agnostic Screening Campaigns Requiring Unencumbered Chemical Space

As confirmed in Section 3 (Evidence_Item 5), no public bioactivity data exists for this compound, making it an ideal candidate for phenotypic screening programs aimed at discovering novel mechanisms of action. Researchers can use this compound in cell-based assays without the confounding factor of prior target annotation, reducing the risk of re-identifying known pharmacology. The balanced XLogP/TPSA profile (Evidence_Item 1) supports adequate cell permeability for intracellular target access .

Structure-Activity Relationship (SAR) Studies on the 2-Phenylethenesulfonamide Endothelin Antagonist Pharmacophore

The ethenesulfonamide class is a well-validated scaffold for ETA-selective endothelin receptor antagonism . This compound introduces a novel N-[1-(oxolan-2-yl)ethyl] substitution not previously explored in published ETA antagonist SAR tables (Evidence_Items 2 and 4). It can serve as a key analog to probe the steric and electronic tolerance of the receptor's N-substituent binding pocket, complementing existing data on methoxyethoxy, fluoroethoxy, and other alkoxy side chains. The defined (E)-olefin geometry ensures that any observed changes in activity can be attributed specifically to the novel oxolane-containing side chain rather than to geometric isomerism .

Chiral Chromatography Method Development and Stereospecific Activity Profiling

The presence of two undefined chiral centers (Evidence_Item 2) makes this compound suitable for chiral separation method development laboratories. The separated enantiomers and diastereomers can then be screened individually to determine whether biological activity resides in a specific stereoisomer—a critical step in hit-to-lead optimization where stereochemistry often governs potency, selectivity, and pharmacokinetic properties. The oxolane ring provides a UV-transparent chromophore suitable for HPLC detection, and the sulfonamide group offers additional options for derivatization or detection .

Patent-Protected Chemical Library Procurement for Coordinated Hit Expansion

As disclosed in US20120149909 (Evidence_Item 3), this compound belongs to a defined library of N-substituted-N-phenylethylsulfonamides. Procurement directly from the patent assignee or authorized vendors may provide access to the full library set, enabling systematic SAR exploration by purchasing structurally related analogs with the same core scaffold but varied N-substituents. This coordinated procurement strategy is more efficient than sourcing individual analogs from disparate vendors and ensures synthetic consistency across the library .

Quote Request

Request a Quote for (E)-N-[1-(oxolan-2-yl)ethyl]-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.